N-((4-hydroxychroman-4-yl)methyl)thiophene-2-carboxamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Chroman-4-one is another important heterobicyclic compound and acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds .
Synthesis Analysis
Thiophene species have been prepared from enaminone via reaction with different nucleophiles and electrophiles . The structure elucidation of the designed compounds was derived from their spectral information .
Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .
Chemical Reactions Analysis
Enaminones, which are extremely stable species, form a versatile class of valuable precursors for the preparation of various classes of organic compounds . They consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .
Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .
Scientific Research Applications
Antimicrobial Evaluation
N-((4-hydroxychroman-4-yl)methyl)thiophene-2-carboxamide and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds show significant activity against various bacterial and fungal strains. For example, Talupur et al. (2021) synthesized and evaluated a series of thiophene-2-carboxamide derivatives for their antimicrobial properties, including molecular docking studies to understand their mechanism of action (Talupur et al., 2021). Similarly, Desai et al. (2011) reported the synthesis of novel carboxamide derivatives and their in vitro antibacterial and antifungal activities (Desai et al., 2011).
Anticancer Activity
Some studies have also explored the potential anticancer applications of these compounds. Shareef et al. (2016) synthesized thiophene-2-carboxaldehyde derivatives and investigated their antibacterial, antifungal, and anticancer activities. Their findings suggested that these compounds have promising pharmacological properties, including binding characteristics to carrier proteins like Human Serum Albumin (HSA) (Shareef et al., 2016).
Photostabilization in Materials
Beyond biomedical applications, thiophene-2-carboxamide derivatives have been utilized in material science, particularly in the photostabilization of polymers. Balakit et al. (2015) synthesized new thiophene derivatives and evaluated their effectiveness as photostabilizers for poly(vinyl chloride), demonstrating significant reduction in photodegradation (Balakit et al., 2015).
Mechanism of Action
While the specific mechanism of action for “N-((4-hydroxychroman-4-yl)methyl)thiophene-2-carboxamide” is not available, thiophene derivatives are known to have various therapeutic applications such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Future Directions
The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . There is a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research . More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community .
Properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c17-14(13-6-3-9-20-13)16-10-15(18)7-8-19-12-5-2-1-4-11(12)15/h1-6,9,18H,7-8,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEXXXUYBFENSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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